2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
Overview
Description
2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is a chemical compound with the molecular formula C9H8ClNO3S and a molecular weight of 245.68 g/mol . It is a solid compound that is typically stored in an inert atmosphere at temperatures between 2-8°C . This compound is known for its applications in various fields of scientific research, particularly in the synthesis of other chemical compounds.
Preparation Methods
The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride typically involves the reaction of 2-Oxo-1,2,3,4-tetrahydroquinoline with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with amines to form sulfonamide derivatives.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions are less commonly reported, the compound’s structure suggests potential reactivity under appropriate conditions.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid under aqueous conditions.
Scientific Research Applications
2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride largely depends on its derivatives and their specific applications. For instance, derivatives of this compound have been reported to activate the M2 isoform of pyruvate kinase, an enzyme involved in tumor cell metabolism . This activation can alter metabolic pathways, potentially affecting cell proliferation and survival.
Comparison with Similar Compounds
2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
- 2-Oxo-3,4-dihydro-1H-quinoline-6-sulfonyl chloride
- 6-Chlorosulfonyl-2-oxo-1,2,3,4-tetrahydroquinoline
- 1,2,3,4-Tetrahydro-2-oxo-6-quinolinesulfonyl chloride
These compounds share similar structural features but may differ in their reactivity and applications. The unique combination of the quinoline ring and the sulfonyl chloride group in this compound makes it particularly valuable for specific synthetic and research purposes .
Properties
IUPAC Name |
2-oxo-3,4-dihydro-1H-quinoline-6-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3S/c10-15(13,14)7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRHXBNAKSHNRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407032 | |
Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66657-42-9 | |
Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Oxo-1,2,3,4-tetrahydro-6-quinolinesulfonylchloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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